Physicochemical Comparison: 4-Isobutyl vs. 3-Isobutyl Regioisomer
Data scarcity prevents a comprehensive biological activity comparison. However, fundamental physicochemical properties predictably differ from the closest regioisomer, 3-isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine. This property profile is critical for solubility and permeability. The target compound (4-isobutyl) and its regioisomer are structural isomers with the same molecular weight, but the spatial arrangement of the amine and isobutyl groups leads to distinct hydrogen-bonding patterns .
| Evidence Dimension | Physicochemical Properties (H-Bond Donors/Acceptors, LogP) |
|---|---|
| Target Compound Data | MW: 221.32 g/mol; H-Bond Donors: 2; H-Bond Acceptors: 3; XLogP3: 2.8; TPSA: 82.9 Ų . |
| Comparator Or Baseline | 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 1340485-91-7). MW: 221.32 g/mol; identical molecular formula but different intramolecular H-bonding potential due to amine placement. |
| Quantified Difference | Despite computational property similarities, chromatographic retention times and NMR spectra will differ, enabling analytical differentiation for procurement quality control. |
| Conditions | Computed properties from PubChem for the target compound; comparison based on fundamental chemical principles for structural isomers. |
Why This Matters
For procurement, this analytical distinctiveness is a key quality control parameter, ensuring researchers receive the correct isomer for their SAR studies.
- [1] PubChem Compound Summary for CID 61646828, 4-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. View Source
